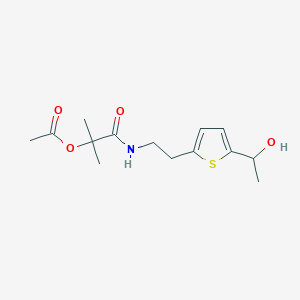

1-((2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

The compound 1-((2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a structurally complex molecule featuring a thiophene ring substituted with a 1-hydroxyethyl group at the 5-position, an ethylamino linker, and a 2-methyl-1-oxopropan-2-yl acetate moiety. The acetate ester group enhances solubility in organic solvents, while the hydroxyethyl-thiophene moiety may contribute to hydrogen-bonding interactions, influencing crystallinity or biological activity.

Key structural features include:

- Thiophene core: Aromatic heterocycle with sulfur, common in bioactive compounds due to its electron-rich nature.

- 1-Hydroxyethyl substituent: Introduces chirality and hydrogen-bonding capability.

- Ethylamino linker: Facilitates conjugation with other molecular fragments.

- Acetylated 2-methylpropan-2-ol group: Enhances lipophilicity and metabolic stability compared to free alcohols.

Properties

IUPAC Name |

[1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethylamino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-9(16)12-6-5-11(20-12)7-8-15-13(18)14(3,4)19-10(2)17/h5-6,9,16H,7-8H2,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXPUMSPDLFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(C)(C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula for the compound is . Its structure includes a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the hydroxyethyl group and the acetate moiety may contribute to its solubility and reactivity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Hydroxyethyl, Thiophene, Acetate |

| Molecular Weight | 293.40 g/mol |

Research indicates that compounds with thiophene structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of this specific compound may be attributed to:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with various receptors could lead to physiological effects.

- Antioxidant Activity : The hydroxyethyl group may contribute to its ability to scavenge free radicals.

Case Studies

- Anticancer Activity : A study investigated similar thiophene derivatives and found that they inhibited cancer cell proliferation by inducing apoptosis (programmed cell death). The mechanism involved the modulation of signaling pathways associated with cell survival and growth.

- Antimicrobial Properties : Research has shown that related compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The thiophene ring plays a crucial role in this activity, enhancing the compound's interaction with microbial membranes.

- Anti-inflammatory Effects : Compounds similar to this one have been studied for their ability to reduce inflammation in animal models. They were shown to decrease levels of pro-inflammatory cytokines, suggesting a potential therapeutic use in inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Research Findings

Recent studies have focused on optimizing the synthesis of thiophene derivatives to enhance their biological activity. Techniques such as fragment-based drug discovery have been employed to identify potential targets for these compounds within cellular systems.

Key Research Insights

- Fragment-Based Screening : A platform combining fragment-based ligand discovery with quantitative chemical proteomics has been used to identify protein targets for similar compounds, revealing extensive protein interactions that can inform drug design strategies .

- Kinetic Studies : Kinetic assays have demonstrated that modifications in the molecular structure significantly affect enzyme inhibition rates, indicating that small changes can lead to substantial differences in biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thiophene derivatives and acetates with varying substituents. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Thiophene Derivatives: The target compound shares a thiophene core with Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (), but differs in substituents. Compared to 1-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]propan-2-ol (), the target compound’s acetate ester replaces the propanol group, reducing water solubility but improving membrane permeability.

Its methylsulfanyl group may confer higher metabolic stability compared to the hydroxyethyl group. 1-Ethoxypropan-2-yl acetate () is structurally simpler, with an ethoxy group instead of the thiophene-ethylamino chain. This difference makes it more volatile and suitable for industrial applications rather than medicinal use.

Biological Activity: Thiophene derivatives with amino/cyano substituents () exhibit antitumor activity due to their ability to inhibit enzymes like tyrosine kinases. The target compound’s hydroxyethyl group may similarly interact with biological targets but requires further validation. The propanol derivative () shows antifungal activity, suggesting that the aminoethyl-thiophene motif is critical for targeting microbial pathways.

Research Findings and Implications

- Synthetic Challenges : The hydroxyethyl-thiophene group in the target compound requires stereoselective synthesis, as seen in methods for analogous thiophene derivatives (). Acetylation steps (e.g., ) are critical to avoid hydrolysis during purification.

- Crystallographic Data : Tools like Mercury CSD () and SHELX () are essential for analyzing the crystal packing and hydrogen-bonding networks, which influence the compound’s stability and formulation.

- Metabolic Stability : The acetate ester may undergo enzymatic hydrolysis in vivo, releasing the active alcohol form. This property is shared with 1-ethoxypropan-2-yl acetate (), which is metabolized to glycol derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.